3-Chloro-6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine
Overview
Description
3-Chloro-6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound with the molecular formula C11H6ClFN4.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-fluorobenzonitrile with hydrazine hydrate to form 4-fluorophenylhydrazine. This intermediate then reacts with 3-chloropyridazine-4-carboxylic acid under acidic conditions to yield the desired triazolopyridazine compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in redox reactions, although specific examples are less common.
Cyclization Reactions: It can form additional fused ring systems through cyclization with other reagents.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and other nucleophiles are commonly used in substitution reactions.
Oxidizing Agents: Agents like potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Cyclization Agents: Various acids or bases can facilitate cyclization reactions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino-substituted triazolopyridazine .
Scientific Research Applications
3-Chloro-6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Materials Science: The compound is used in the development of new materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in studying various biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 3-Chloro-6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine
- 3-(4-Fluorophenyl)-6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazine
- 3-(4-Fluorophenyl)-6-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine
Uniqueness
3-Chloro-6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and fluorine atoms enhances its reactivity and potential for diverse applications .
Biological Activity
3-Chloro-6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine (CAS No. 1116743-29-3) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and applications in various therapeutic areas.
- Molecular Formula : CHClFN
- Molecular Weight : 248.64 g/mol
- Storage Conditions : Inert atmosphere at 2-8°C
Biological Activity Overview
Research indicates that compounds within the triazolo[4,3-b]pyridazine class exhibit a range of biological activities, including:
- Anticancer Activity : Compounds similar to this compound have shown promise as inhibitors of various kinases involved in cancer progression. For example, derivatives have been investigated for their ability to inhibit c-Met kinases, which are implicated in several cancers such as non-small cell lung cancer and renal cell carcinoma .
- Anti-parasitic Properties : Recent studies have highlighted the potential of triazolopyridazines in treating infections caused by protozoan parasites like Cryptosporidium. The compound MMV665917, a related triazolopyridazine, demonstrated effective elimination of C. parvum in vitro .
- Janus Kinase Modulation : The triazolo[4,3-b]pyridazine scaffold has been explored for its modulatory effects on Janus family kinases, which are associated with inflammatory diseases and certain cancers .
Case Study 1: Anticancer Activity
A study evaluated the structure-activity relationship (SAR) of various triazolopyridazine derivatives. The findings indicated that specific substitutions at the 2 and 6 positions of the triazole ring significantly enhanced potency against c-Met kinases. The most promising candidate exhibited an IC value in the low nanomolar range .
Case Study 2: Anti-parasitic Efficacy
In vitro assays comparing the efficacy of MMV665917 against Cryptosporidium revealed that it not only inhibited parasite growth but also eliminated existing parasites effectively. The compound's mechanism involved targeting metabolic pathways unique to the parasite .
Data Tables
Properties
IUPAC Name |
3-chloro-6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClFN4/c12-11-15-14-10-6-5-9(16-17(10)11)7-1-3-8(13)4-2-7/h1-6H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFYSEIRQWVNZCO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN3C(=NN=C3Cl)C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClFN4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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